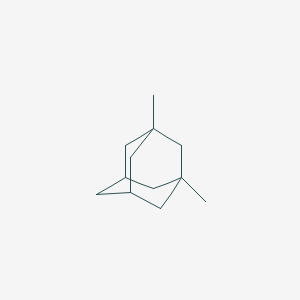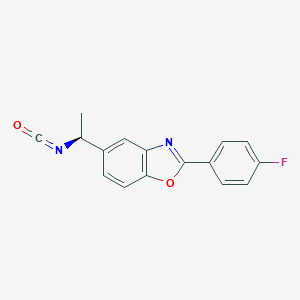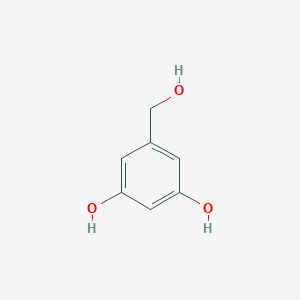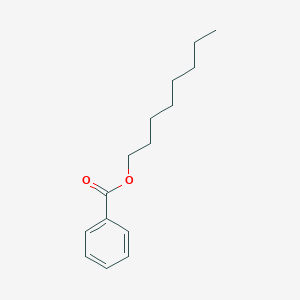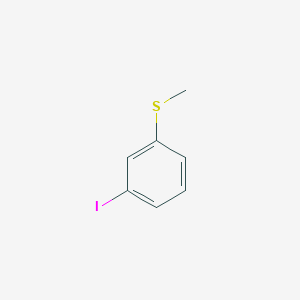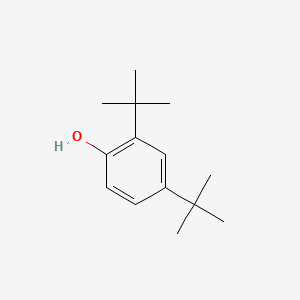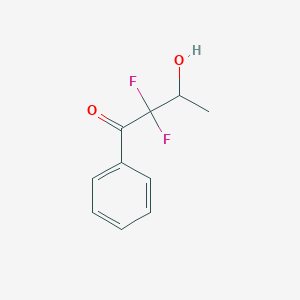
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, also known as DFH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFH is a chiral molecule that belongs to the class of beta-keto esters and is commonly used as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is not well understood. However, it is believed that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one acts as a nucleophile in various reactions due to the presence of a beta-keto ester moiety. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to exhibit antioxidant and anti-inflammatory activities, which may be attributed to its phenyl and hydroxyl groups.
Biochemische Und Physiologische Effekte
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been shown to exhibit various biochemical and physiological effects. In a study conducted on rats, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one was found to reduce the level of oxidative stress markers and increase the level of antioxidant enzymes in the liver. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to exhibit anti-inflammatory activity by reducing the level of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a versatile building block that can be easily synthesized and used in various reactions. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also commercially available, which makes it easily accessible to researchers. However, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a chiral molecule, which may pose a challenge in some reactions that require the use of enantiopure compounds.
Zukünftige Richtungen
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has shown great potential in various fields, and there are numerous future directions for its research. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a precursor for the synthesis of new antitumor agents, antiviral agents, and anti-inflammatory agents. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the synthesis of chiral ligands for asymmetric catalysis.
In materials science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a building block for the synthesis of new functional materials such as fluorescent dyes, liquid crystals, and polymers. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the development of new sensors and devices.
In agriculture, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a plant growth regulator to enhance crop yield and quality. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the development of new pesticides and herbicides.
Conclusion:
In conclusion, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a versatile building block that has shown great potential in various fields such as medicinal chemistry, materials science, and agriculture. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be easily synthesized and used in various reactions, and it exhibits various biochemical and physiological effects. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has numerous future directions for its research, and it is expected to play a significant role in the development of new drugs, materials, and agricultural products.
Synthesemethoden
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be synthesized by the reaction of 2,2-difluoro-1,3-dimethyl-1-butene with phenylacetic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one as a white solid with a melting point of 81-83°C and a purity of 99%.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a precursor for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been used in the synthesis of chiral ligands for asymmetric catalysis.
In materials science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a building block for the synthesis of functional materials such as fluorescent dyes, liquid crystals, and polymers. In agriculture, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a plant growth regulator to enhance crop yield and quality.
Eigenschaften
CAS-Nummer |
126392-91-4 |
|---|---|
Produktname |
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one |
Molekularformel |
C10H10F2O2 |
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
2,2-difluoro-3-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)10(11,12)9(14)8-5-3-2-4-6-8/h2-7,13H,1H3 |
InChI-Schlüssel |
SMKCHFSKJXUQNU-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Kanonische SMILES |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
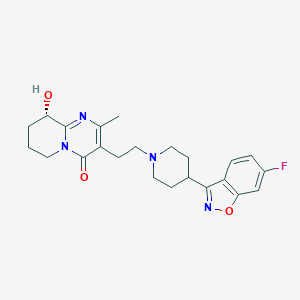
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)
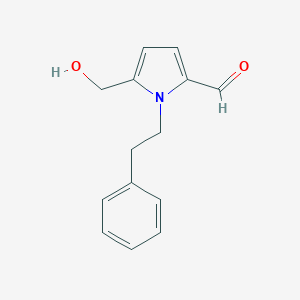
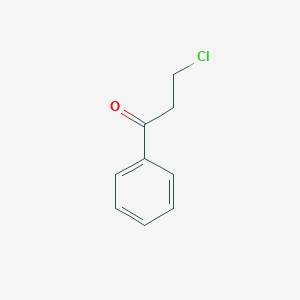
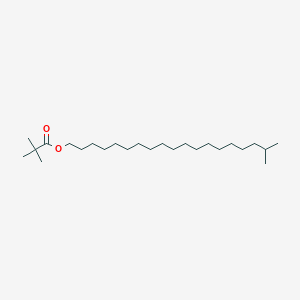
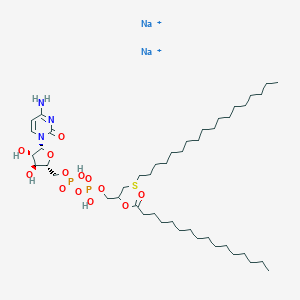
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)
